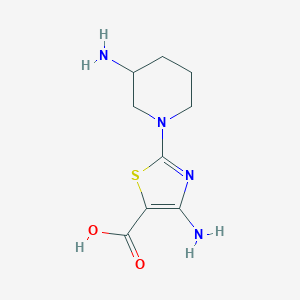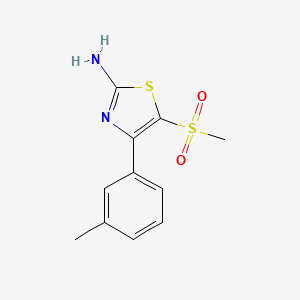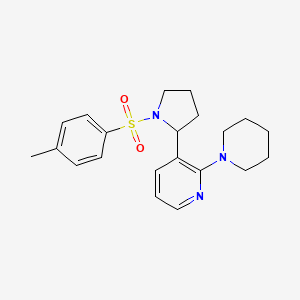
2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with piperidine and tosylpyrrolidine groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the piperidine group: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridine ring.
Attachment of the tosylpyrrolidine group: This could be done through a tosylation reaction followed by a nucleophilic substitution to attach the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced industrial techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.
Reduction: Reduction reactions might be used to modify the functional groups attached to the pyridine ring.
Substitution: Various substitution reactions can occur, especially on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Industry
In the industrial sector, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, altering their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)pyridine: Lacks the tosylpyrrolidine group, potentially altering its biological activity.
3-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the piperidine group, which might affect its chemical reactivity and applications.
Uniqueness
2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the combination of the piperidine and tosylpyrrolidine groups attached to the pyridine ring. This unique structure could confer specific biological activities or chemical reactivities not seen in similar compounds.
Properties
Molecular Formula |
C21H27N3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C21H27N3O2S/c1-17-9-11-18(12-10-17)27(25,26)24-16-6-8-20(24)19-7-5-13-22-21(19)23-14-3-2-4-15-23/h5,7,9-13,20H,2-4,6,8,14-16H2,1H3 |
InChI Key |
WOAJVYPLBBPYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
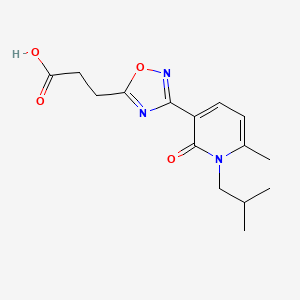
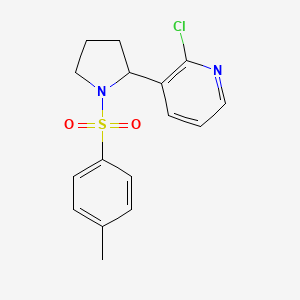
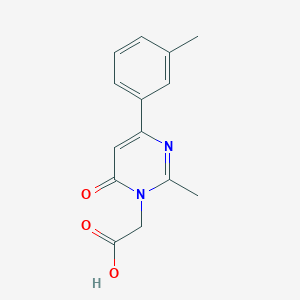

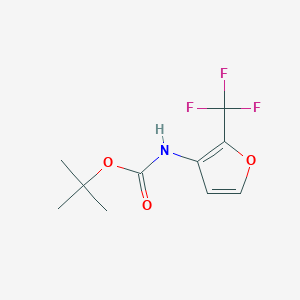
![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)


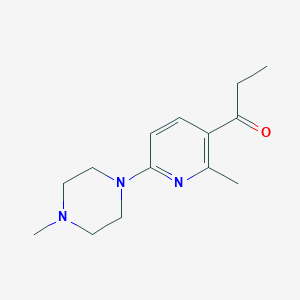
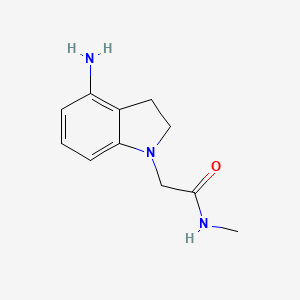
![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)
